molecular formula C9H18Cl2N2 B13478312 3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

Cat. No.: B13478312
M. Wt: 225.16 g/mol
InChI Key: DEZCCZBAHSCCGY-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, providing enhanced metabolic stability and solubility .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is unique due to its combination of the bicyclo[1.1.1]pentane scaffold and the pyrrolidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.16 g/mol

IUPAC Name

3-pyrrolidin-1-ylbicyclo[1.1.1]pentan-1-amine;dihydrochloride

InChI

InChI=1S/C9H16N2.2ClH/c10-8-5-9(6-8,7-8)11-3-1-2-4-11;;/h1-7,10H2;2*1H

InChI Key

DEZCCZBAHSCCGY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C23CC(C2)(C3)N.Cl.Cl

Origin of Product

United States

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